![molecular formula C10H12O3 B3283333 (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 76549-02-5](/img/structure/B3283333.png)
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
Overview
Description
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as L-3-hydroxyphenylalanine or L-DOPA, is an amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized from the amino acid phenylalanine, which is obtained from dietary sources. L-DOPA is an important compound in the field of neuroscience and is widely used in scientific research.
Scientific Research Applications
Optical Resolution and Synthesis
Optical Resolution in Synthesis : The compound has been utilized in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. This process involves the use of resolving agents and preferential crystallization to achieve optical purities of up to 97% (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Synthesis of Stereoisomers : The compound's stereoisomers have been synthesized through various chemical processes, such as asymmetric Grignard additions and aminohydroxylation, demonstrating its versatility in creating different molecular configurations (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Biosynthesis and Metabolic Studies
- Role in Biosynthesis : It is an intermediate in the biosynthesis of benzoic acid and salicylic acid, as observed in cucumber and Nicotiana attenuata. This highlights its importance in plant metabolism (Jarvis, Schaaf, & Oldham, 2000).
Enzymatic and Chemo-Enzymatic Applications
- Enzymatic Preparation : A chemo-enzymatic route has been explored for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, utilizing Porcine pancreas lipase as a biocatalyst. This demonstrates its potential in enzyme-catalyzed syntheses (Zhao, Ma, Fu, & Zhang, 2014).
Crystallography and Structural Analysis
- X-ray Crystallography : The X-ray structure determination of its derivatives aids in understanding its stereochemistry, which is crucial for designing drugs and understanding biological interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Complexation and Coordination Chemistry
- Complexation Studies : The compound's interaction with palladium(II) has been studied, which is significant for understanding its behavior in coordination complexes and potential applications in catalysis (Warnke & Trojanowska, 1993).
properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISPMMVFLKFMW-CBAPKCEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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